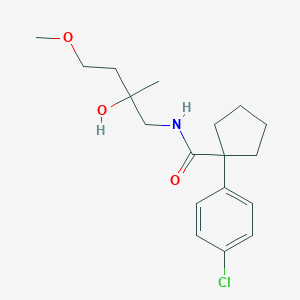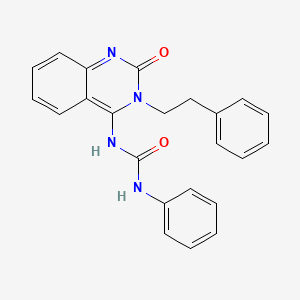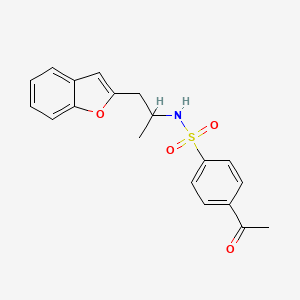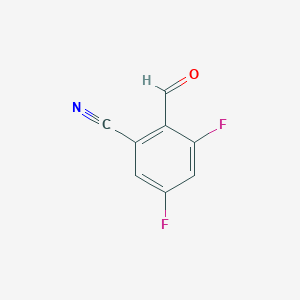![molecular formula C18H22N6 B2374830 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-51-0](/img/structure/B2374830.png)
4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H22N6 and its molecular weight is 322.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Activity
One significant application of compounds related to 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is in antitubercular therapy. Studies have shown that certain pyrazole-pyrimidine hybrids exhibit potent antitubercular activity. For instance, Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids with notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. These compounds demonstrated good drug-like properties and are suitable for further modification in antitubercular drug development (Vavaiya et al., 2022).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidine derivatives have also been investigated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines and evaluated their cytotoxic effects on cancer cell lines HCT-116 and MCF-7. These compounds also demonstrated 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).
Molecular Imaging in Neuroinflammation
Another application area is in molecular imaging, specifically for imaging of neuroinflammation. Wang et al. (2018) synthesized a pyrazolopyrimidine derivative for potential use in positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammatory conditions. This compound could contribute to the diagnosis and monitoring of neuroinflammatory diseases (Wang et al., 2018).
Nonsteroidal Anti-Inflammatory Drugs
Pyrazolopyrimidines have also been explored as a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized pyrazolopyrimidines with antiinflammatory properties, one of which showed high activity and better therapeutic index than some reference drugs, and importantly, without ulcerogenic activity. This highlights the potential of pyrazolopyrimidines in developing safer NSAIDs (Auzzi et al., 1983).
Drug Delivery Improvements
In the domain of drug delivery, pyrazolopyrimidines have been studied for their potential to improve pharmacokinetic properties. Vignaroli et al. (2016) developed albumin nanoparticles and liposomes for pyrazolo[3,4-d]pyrimidines to enhance their solubility, indicating the role of these compounds in improving drug formulations (Vignaroli et al., 2016).
Propiedades
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVIZXAQVWHCNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)



![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)




